2-Bromo-2,6-dimethylheptane
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Overview
Description
2-Bromo-2,6-dimethylheptane is an organic compound belonging to the class of bromoalkanes. It is characterized by a bromine atom attached to the second carbon of a seven-carbon chain, with methyl groups attached to the second and sixth carbons. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Alkanes: One common method involves the free radical halogenation of heptane. This process typically uses bromine (Br2) in the presence of ultraviolet light or heat to initiate the reaction.
Alkylation: Another method is the alkylation of 2-bromopropane with ethylmagnesium bromide (Grignard reagent) followed by hydrolysis.
Industrial Production Methods: In industrial settings, the compound is often synthesized through controlled free radical halogenation processes, ensuring high purity and yield. The reaction conditions are optimized to minimize side reactions and by-products.
Types of Reactions:
Substitution Reactions: this compound readily undergoes nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can also participate in elimination reactions to form alkenes, particularly under strong base conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide (OH-), cyanide (CN-), and azide (N3-). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used, often in solvents like tert-butanol.
Major Products Formed:
Substitution Products: Alcohols, nitriles, and azides.
Elimination Products: Alkenes, such as 2,6-dimethyl-1-heptene.
Scientific Research Applications
2-Bromo-2,6-dimethylheptane is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-2,6-dimethylheptane exerts its effects depends on the specific reaction it undergoes. For nucleophilic substitution, the reaction typically follows the SN2 mechanism, where the nucleophile attacks the carbon attached to the bromine, leading to the displacement of the bromine atom. For elimination reactions, the E2 mechanism is common, where the base abstracts a proton, leading to the formation of a double bond.
Molecular Targets and Pathways Involved:
Nucleophilic Substitution: The target is the carbon-bromine bond.
Elimination Reactions: The target is the proton adjacent to the carbon-bromine bond.
Comparison with Similar Compounds
1-Bromohexane
2-Bromooctane
2-Bromo-2-methylhexane
2-Bromo-3-methylheptane
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Properties
IUPAC Name |
2-bromo-2,6-dimethylheptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Br/c1-8(2)6-5-7-9(3,4)10/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLRNINQTCYETH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)(C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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